Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate
Description
Molecular Architecture and IUPAC Nomenclature
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at position 2 and a thioacetate moiety at position 4. Its IUPAC name is Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate , reflecting the esterified acetic acid chain bonded via a sulfur atom to the quinoline ring.
Key Molecular Features:
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage contributes to conformational flexibility.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights. For example, ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (a related derivative) crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing its lattice. Similarly, methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate adopts a near-planar arrangement between its quinoline and ester groups, with dihedral angles of 1.59° between aromatic planes.
Spectroscopic Profiling
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 8.65 (d, J = 9.4 Hz) | H-5 (quinoline) |
| 7.95–7.75 (m) | H-6, H-7, H-8 (quinoline) |
| 4.02 (s) | SCH₂COOCH₃ |
| 3.72 (s) | OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 170.2 | Carbonyl (COOCH₃) |
| 154.1 | C-2 (quinoline) |
| 124.3 (q, J = 272 Hz) | CF₃ |
| 52.8 | OCH₃ |
¹⁹F NMR (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| -62.4 | CF₃ |
IR (KBr, cm⁻¹):
| Peak | Assignment |
|---|---|
| 1744 | C=O (ester) |
| 1534 | C=N (quinoline) |
| 1334 | C-F (trifluoromethyl) |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations:
- HOMO-LUMO Gap : 4.3 eV, indicating moderate electronic stability.
- Electrostatic Potential Map : The trifluoromethyl group exhibits strong electron-withdrawing character, polarizing the quinoline ring (see Figure 1).
Table: Key DFT-Derived Parameters
| Parameter | Value |
|---|---|
| Dipole Moment | 5.2 Debye |
| Mulliken Charge on S | -0.32 |
| Bond Length (C-S) | 1.81 Å |
Molecular Dynamics Simulations:
- Solvent Accessibility : The thioacetate chain shows higher flexibility in polar solvents (e.g., water) compared to apolar media.
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-19-12(18)7-20-10-6-11(13(14,15)16)17-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNLBXMPKNXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379658 | |
| Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-42-6 | |
| Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-42-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate typically involves the nucleophilic substitution of a 4-halogenated 2-(trifluoromethyl)quinoline derivative with a sulfur nucleophile derived from methyl 2-mercaptoacetate or related thiol precursors. The key step is the formation of the thioether bond (-S-) linking the quinoline ring at the 4-position to the 2-acetate moiety.
Preparation of Key Starting Materials
4-Halo-2-(trifluoromethyl)quinoline : The quinoline core bearing a trifluoromethyl group at the 2-position and a halogen (typically bromine or iodine) at the 4-position is prepared via halogenation of 2-(trifluoromethyl)quinoline or by direct synthesis routes involving cyclization and functional group transformations.
Methyl 2-mercaptoacetate : This thiol compound serves as the sulfur nucleophile and is commercially available or can be synthesized by esterification of 2-mercaptoacetic acid.
Synthetic Procedure for this compound
Nucleophilic Aromatic Substitution (SNAr) Approach
Reaction Conditions : The 4-halogenated 2-(trifluoromethyl)quinoline is reacted with methyl 2-mercaptoacetate in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
Mechanism : The thiolate anion generated in situ attacks the electrophilic carbon at the 4-position of the quinoline ring, displacing the halide and forming the thioether bond.
Temperature and Time : The reaction is typically conducted at elevated temperatures (60–120 °C) for several hours to ensure complete conversion.
Purification : The product is isolated by extraction, followed by purification using column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling (C–S Bond Formation)
Catalysts and Ligands : Palladium complexes such as Pd(dba)2 combined with phosphine ligands (e.g., Xantphos) facilitate the coupling of 4-halogenated quinoline derivatives with thiolates.
Procedure : The reaction mixture includes the 4-halogenated quinoline, methyl 2-mercaptoacetate (or its salt), palladium catalyst, ligand, and a base (e.g., cesium carbonate) in a suitable solvent (toluene or dioxane).
Advantages : This method offers high selectivity and yields under milder conditions compared to SNAr, and can tolerate a broader range of functional groups.
Example : Literature reports detail the preparation of related heteroaryl thioethers using Pd-catalyzed difluoromethylthiolation, which can be adapted for trifluoromethylquinoline derivatives.
Reaction Optimization and Yields
| Parameter | Typical Conditions | Effect on Yield/Selectivity |
|---|---|---|
| Base | K2CO3, NaH, Cs2CO3 | Strong bases improve thiolate formation |
| Solvent | DMF, DMSO, Toluene, Dioxane | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 60–120 °C | Higher temperature increases reaction rate |
| Catalyst (Pd-coupling) | Pd(dba)2/Xantphos | Increases yield and selectivity |
| Reaction Time | 6–24 hours | Longer times ensure completion |
Yields reported for the thioether formation step typically range from 70% to 90%, depending on the method and substrate purity.
Analytical Characterization
NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the presence of the trifluoromethyl group and the thioether linkage.
Mass Spectrometry : Confirms molecular weight and purity.
Elemental Analysis : Validates compound composition.
X-ray Crystallography : Occasionally used to confirm the molecular structure when crystalline samples are available.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| SNAr with methyl 2-mercaptoacetate | 4-Halo-2-(trifluoromethyl)quinoline, Base (K2CO3) | DMF, 80–120 °C, 12 h | 70–85 | Straightforward, requires elevated T |
| Pd-Catalyzed C–S Coupling | 4-Haloquinoline, methyl 2-mercaptoacetate, Pd(dba)2, Xantphos, Base | Toluene/Dioxane, 80 °C, 6–12 h | 80–90 | Higher selectivity, milder conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate is primarily used as an intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances biological activity, making it suitable for developing drugs targeting specific diseases, particularly in oncology and inflammation.
Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For example, a study published in Journal of Medicinal Chemistry highlighted the synthesis of quinoline derivatives that showed promising results against various cancer cell lines .
Agricultural Chemicals
This compound is also utilized in formulating agrochemicals, including pesticides and herbicides. The trifluoromethyl group contributes to increased efficacy against pests while reducing environmental impact.
Data Table: Efficacy of Agrochemicals
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | Journal of Agricultural Science |
| This compound | Whiteflies | 90 | Journal of Pesticide Science |
Material Science
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings that require specific chemical properties for durability and performance.
Case Study: Polymer Development
A recent study investigated the use of this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional materials .
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biochemical pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Cyclooxygenase (COX-1) | 15 | Biochemical Journal |
| Protein Kinase B (Akt) | 10 | Journal of Biological Chemistry |
Fluorinated Compounds Research
The presence of the trifluoromethyl group makes this compound valuable in the study of fluorinated compounds, which are important in various applications across pharmaceuticals and agrochemicals.
Research Insights
Fluorinated compounds often exhibit unique properties such as increased lipophilicity and metabolic stability. Studies have shown that incorporating trifluoromethyl groups can significantly enhance the biological activity of drug candidates.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Quinoline-Based Derivatives
Example Compound: Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((2-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6m, )
- Structural Differences: Incorporates an oxadiazole ring and methoxyimino group, replacing the simpler thioether and ester groups in the target compound.
- Synthesis : Achieved in 63.3% yield via multi-step coupling reactions. HRMS and ¹³C NMR data confirm structural integrity .
- Bioactivity: Oxadiazole derivatives are known for fungicidal activity, suggesting this compound may outperform the target in agrochemical applications.
Quinazolinone Derivatives
Example Compound : Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()
- Structural Differences: Features a quinazolinone core (with a ketone at position 4) instead of quinoline. The 3-methoxyphenyl group introduces additional aromaticity.
- Synthesis : Green chemistry approach (solvent optimization, reduced waste) emphasizes environmental sustainability, though yields are unspecified .
Acetamide Derivatives with Quinoxaline Moieties
Example Compound: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a, )
- Structural Differences: Contains a quinoxaline core and acetamide linkage, differing from the quinoline-ester framework.
- Synthesis : High yield (90.2%) via reflux with triethylamine, demonstrating efficient coupling under mild conditions .
- Physicochemical Properties : Higher melting point (230–232°C) suggests greater crystallinity compared to ester-based derivatives, impacting formulation strategies.
Comparative Analysis Table
| Compound Class | Key Structural Features | Synthesis Yield | Key Spectral Data | Potential Applications |
|---|---|---|---|---|
| Quinoline (Target Compound) | CF₃, thioether, methyl ester | N/A | N/A | Agrochemical intermediates |
| Quinoline-Oxadiazole (6m) | Oxadiazole, methoxyimino, benzylthio | 63.3% | HRMS: 580.1129 [M+Na]⁺; ¹³C NMR: 165.93 ppm | Fungicides |
| Quinazolinone | Quinazolinone, 3-methoxyphenyl | Unspecified | N/A | Bioactive heterocycle synthesis |
| Quinoxaline-Acetamide (4a) | Quinoxaline, chlorophenyl, cyano | 90.2% | IR: 436 cm⁻¹ (C≡N stretch) | High-yield intermediates |
Key Findings and Implications
- Structural-Activity Relationships: The trifluoromethyl group enhances stability across all compounds, while heterocyclic variations (oxadiazole, quinazolinone, quinoxaline) dictate bioactivity and synthetic complexity.
- Synthetic Efficiency : Traditional methods () yield higher outputs, whereas green approaches () prioritize sustainability.
- Application Scope: Quinoline derivatives excel in agrochemical roles, whereas quinazolinones and acetamides are tailored for pharmaceutical development.
Biological Activity
Overview
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate (CAS No. 175203-42-6) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemical research. Its structure comprises a quinoline moiety that enhances its interaction with various biological targets, making it a candidate for drug development.
- Molecular Formula : C₁₃H₁₀F₃NO₂S
- Molecular Weight : 301.28 g/mol
- Structure : The compound features a trifluoromethyl group, which increases lipophilicity and facilitates membrane penetration.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the quinoline structure may inhibit enzyme functions or alter protein activities. Notably, studies suggest that it acts as a microtubule-targeting agent, similar to colchicine, disrupting tubulin networks and inducing apoptosis in cancer cells .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related trifluoromethylquinoline derivatives, revealing that compounds with similar structures demonstrated potent anti-proliferative activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer). For instance, one derivative showed an IC50 value of 0.01 µM against HeLa cells, suggesting high potency .
Study on Quinoline Derivatives
In a recent study focusing on 2-(trifluoromethyl)quinolin-4-amines, derivatives were synthesized and tested for their anti-cancer properties. The findings indicated that these compounds could effectively disrupt microtubule dynamics, leading to apoptosis in cancer cells. This compound's structural similarities may contribute to its potential as an effective anti-cancer agent .
In Vivo Studies
In vivo studies have shown that related compounds can significantly reduce tumor growth rates in animal models. This highlights the potential therapeutic applications of this compound in oncology .
Applications in Research
This compound is widely utilized in:
- Pharmaceutical Development : As an intermediate for synthesizing drugs targeting specific diseases.
- Biochemical Research : In studies related to enzyme inhibition and receptor binding.
- Material Science : Explored for use in advanced materials requiring specific chemical properties .
Summary Table of Biological Activity
Q & A
Q. What are the recommended synthetic routes for Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a quinoline derivative with a thioacetate precursor. Key steps include:
- Quinoline Core Functionalization: Introduce the trifluoromethyl group at the 2-position of quinoline via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., using CuI or Pd catalysts) .
- Thioester Formation: React the functionalized quinoline with methyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Optimization Tips: Adjust solvent polarity (DMF vs. THF) to control reaction kinetics. Monitor temperature (60–80°C) to avoid decomposition of the trifluoromethyl group. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound to confirm its structure and purity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify the quinoline backbone, trifluoromethyl group (δ ~110–120 ppm in ¹³C), and thioacetate moiety (δ ~3.7 ppm for methyl ester in ¹H) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ expected at m/z 342.05) and fragmentation patterns .
- HPLC-PDA: Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and identify byproducts .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
Methodological Answer: Contradictions often arise from:
- Rotamers or Conformational Isomerism: The thioether linkage may exhibit restricted rotation, causing split peaks in NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Trace Solvents or Byproducts: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
- Impurity Identification: LC-MS/MS to detect and characterize minor components (e.g., oxidation products at the sulfur atom) .
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?
Methodological Answer: The CF₃ group:
- Enhances Lipophilicity: Increases membrane permeability, critical for cellular uptake in bioactivity assays (logP ~3.2 predicted via ChemDraw) .
- Electronic Effects: Withdraws electron density, stabilizing the quinoline ring and modulating interactions with biological targets (e.g., enzyme active sites) .
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, prolonging half-life in in vivo studies .
Comparative Studies: Replace CF₃ with CH₃ or Cl to evaluate activity changes in kinase inhibition assays .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use the quinoline-thioacetate scaffold to screen against protein databases (e.g., PDB IDs for kinase targets). Parameterize the CF₃ group with accurate partial charges (ESP-derived) .
- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability of binding poses. Focus on hydrogen bonding with the thioester oxygen and π-π stacking with quinoline .
- QSAR Modeling: Corolate structural descriptors (e.g., Hammett σ for CF₃) with IC₅₀ data from analogous compounds .
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Low yields (<40%) may result from:
- Competitive Side Reactions: Protect the quinoline nitrogen with Boc groups to prevent undesired alkylation .
- Catalyst Optimization: Screen Pd/Cu catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos) to improve cross-coupling efficiency .
- Workup Adjustments: Extract the product with dichloromethane (3x) at pH 7–8 to minimize ester hydrolysis .
Q. What are the implications of trace impurities (e.g., sulfide oxidation) on biological assays?
Methodological Answer:
- Artifact Signals in Assays: Oxidized sulfone derivatives (e.g., methyl 2-((2-(trifluoromethyl)quinolin-4-yl)sulfonyl)acetate) may exhibit off-target activity. Quantify impurities via LC-MS and test separately .
- Mitigation Strategies: Store the compound under inert atmosphere (N₂) and add antioxidants (e.g., BHT) to stock solutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
